molecular formula C14H21N3O4S B497198 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate CAS No. 927640-19-5

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate

Cat. No.: B497198
CAS No.: 927640-19-5
M. Wt: 327.4g/mol
InChI Key: TWAMUNJARIDRQY-UHFFFAOYSA-N
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Description

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a phenyl group and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be attached using sulfonylation reactions with dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Methylsulfamoyl)amino]phenyl piperidine-1-carboxylate
  • 3-[(Ethylsulfamoyl)amino]phenyl piperidine-1-carboxylate
  • 3-[(Propylsulfamoyl)amino]phenyl piperidine-1-carboxylate

Uniqueness

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(dimethylsulfamoylamino)phenyl] piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-16(2)22(19,20)15-12-7-6-8-13(11-12)21-14(18)17-9-4-3-5-10-17/h6-8,11,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAMUNJARIDRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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